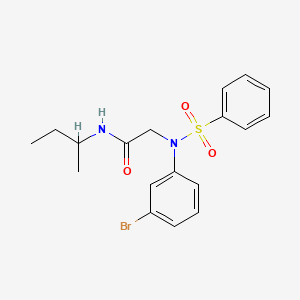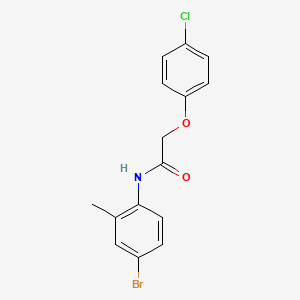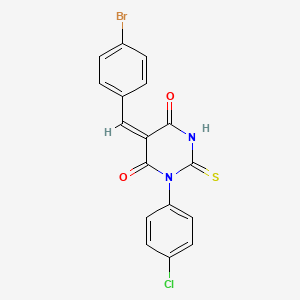
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in the field of biomedical research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 exerts its effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. Inhibition of this pathway leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound 11-7082 induces apoptosis by activating the caspase cascade. Inflammatory cytokines and chemokines are suppressed by this compound 11-7082 through the inhibition of NF-κB signaling. This compound 11-7082 has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and herpes simplex virus.
Advantages and Limitations for Lab Experiments
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its properties and mechanisms of action. However, this compound 11-7082 has some limitations for use in lab experiments. It can be cytotoxic at high concentrations, which may limit its use in certain assays. It is also important to note that the effects of this compound 11-7082 may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082. One potential direction is the development of new therapeutic agents based on this compound 11-7082. This could involve the modification of the compound to improve its efficacy and reduce its toxicity. Another direction is the study of the effects of this compound 11-7082 in combination with other drugs or therapies. This could involve the investigation of synergistic effects with other anti-cancer or anti-inflammatory agents. Finally, further research is needed to fully understand the mechanisms of action of this compound 11-7082 and its effects on different cell types and in different disease models.
Synthesis Methods
The synthesis of N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 involves a multi-step process that begins with the reaction of 3-bromophenylboronic acid and sec-butylamine to form the corresponding amine. This intermediate is then reacted with phenylsulfonyl chloride to produce the sulfonyl chloride derivative. Finally, the sulfonyl chloride is reacted with glycine to form this compound 11-7082.
Scientific Research Applications
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound 11-7082 has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation. This inhibition leads to the induction of apoptosis, making this compound 11-7082 a potential candidate for the treatment of various cancers.
Inflammation is a complex process that involves the activation of various signaling pathways, including the NF-κB pathway. This compound 11-7082 has been shown to inhibit the NF-κB pathway, leading to the suppression of pro-inflammatory cytokines and chemokines. This anti-inflammatory effect makes this compound 11-7082 a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
This compound 11-7082 has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and herpes simplex virus. This inhibition is thought to be due to the suppression of NF-κB signaling, which is involved in the regulation of viral gene expression.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-3-14(2)20-18(22)13-21(16-9-7-8-15(19)12-16)25(23,24)17-10-5-4-6-11-17/h4-12,14H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSZQOZCIIIWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-4-pyridinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5001978.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001988.png)
![4-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5001992.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5002003.png)


![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)
![methyl 2-({[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetyl}amino)benzoate](/img/structure/B5002028.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N,N-dimethyl-2-pyridinamine](/img/structure/B5002036.png)
![4-({4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5002045.png)
![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)
![1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002065.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002084.png)